2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
Description
Historical Development of Pyrimidine-Thiazole Hybrid Molecules
The rational design of pyrimidine-thiazole hybrids originated from observations of nucleic acid analog interactions, with early work focusing on thiamin biosynthesis pathways in Saccharomyces cerevisiae. The 2007 characterization of THI4-catalyzed thiazole formation from NAD marked a turning point, revealing enzymatic mechanisms that inspired synthetic routes for hybrid molecules. By 2022, researchers achieved milestone cytotoxic agents like 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, demonstrating >87-fold selectivity for leukemia over normal cells.
Modern synthetic strategies employ [2+3]-cyclocondensation and Claisen-Schmidt reactions to construct the pyrimidine-thiazole core, as evidenced in the 80% yield synthesis of Michael adduct derivatives. The table below summarizes key historical developments:
Strategic Integration of Heterocyclic Systems in Drug Discovery
The pyrimidine-thiazole-acetamide architecture exemplifies three-dimensional pharmacophore engineering. Pyrimidine’s planar structure enables π-π stacking with kinase ATP pockets, while the thiazole’s sulfur atom facilitates hydrophobic interactions with protein subdomains. In the target compound, the acetamide linker adopts a conformation that optimally positions both heterocycles for simultaneous binding:
- Pyrimidine : The 4-methyl-6-oxo group participates in hydrogen bonding with catalytic lysine residues in kinase targets
- Thiazole : The 2-phenyl substitution enhances membrane permeability through lipophilic interactions
- Acetamide : The N-[(2-phenylthiazol-4-yl)methyl] group introduces steric bulk that improves target selectivity
This synergy is evident in compound 3e from recent studies, where thiazole-pyrimidine hybridization yielded 14.6 µM MBC against MRSA through dual inhibition of penicillin-binding proteins and β-lactamase.
Acetamide Linkage Significance in Bioactive Compounds
The acetamide bridge in 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide serves multiple critical roles:
- Conformational restriction : Prevents free rotation between heterocycles while maintaining 15° torsional flexibility for induced-fit binding
- Solubility modulation : Introduces polar N-H and carbonyl groups (calculated logP reduction of 0.8 vs. alkyl linkers)
- Metabolic stability : Resists hepatic hydrolysis better than ester linkages, as shown in comparative microsomal studies
Recent molecular dynamics simulations reveal that the acetamide’s carbonyl oxygen forms a stable hydrogen bond (2.9 Å) with Thr830 in EGFR kinase, explaining the 3-fold potency improvement over methylene-linked analogs.
Evolution of Academic Research on Dual Heterocyclic Systems
Academic investigations have progressed through three distinct phases:
- Biosynthetic exploration (2007–2015) : Mechanistic studies of thiazole formation via NAD metabolism
- Structure-activity relationship (SAR) optimization (2016–2020) : Systematic variation of pyrimidine C4/C6 substituents and thiazole N1 modifications
- Computational-guided design (2021–present) : Use of molecular docking to predict acetamide linker effects on target engagement
The 2024 Kambe synthesis protocol exemplifies modern methodology, achieving 78% yield for tetrahydropyrimidine precursors through ZnCl~2~-catalyzed cyclocondensation. This represents a 40% improvement over earlier acid-mediated approaches, enabling gram-scale production of hybrid scaffolds.
Current Research Landscape of Thiazole-Pyrimidine Derivatives
Four key research fronts dominate the field:
- Antimicrobial resistance : Development of analogs targeting Gram-positive efflux pumps, with lead compounds showing 32-fold greater potency than linezolid
- Kinase inhibition : Selective EGFR inhibitors with thiazole-pyrimidine cores demonstrating 89% tumor growth inhibition in xenograft models
- Synthetic methodology : Flow chemistry approaches reducing reaction times from 48 h to <6 h for Claisen-Schmidt condensations
- Prodrug strategies : Phosphate ester derivatives of 4-methyl-6-oxo pyrimidines achieving 92% oral bioavailability in preclinical trials
The target compound’s unique 1,6-dihydropyrimidin-1-yl group represents an emerging trend toward non-aromatic heterocycles, which show improved solubility profiles without sacrificing target affinity.
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-7-16(23)21(11-19-12)9-15(22)18-8-14-10-24-17(20-14)13-5-3-2-4-6-13/h2-7,10-11H,8-9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNCZMJYXIFDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring is often synthesized via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the pyrimidine and thiazole rings through an acetamide linkage. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidinone Ring
The 6-oxo group in the pyrimidinone ring facilitates keto-enol tautomerism, enhancing reactivity toward nucleophiles. For example:
-
Thiol substitution : Under basic conditions, the enolized hydroxyl group can be replaced by sulfur-containing nucleophiles. A structurally similar compound, N-(4-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide, was synthesized via thiol-displacement reactions at the pyrimidinone ring.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Thiol substitution | NaSH, DMF, 80°C | Sulfur-adduct | 72% |
| Halogenation | PCl₅, POCl₃, reflux | 6-Chloro derivative | 65% |
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Yields carboxylic acid and ammonium salts.
-
Basic hydrolysis : Produces acetate and amine derivatives. Studies on related compounds show complete hydrolysis within 4 hours under reflux with 6M HCl .
Electrophilic Aromatic Substitution on the Thiazole Ring
The electron-rich thiazole ring undergoes electrophilic substitution, particularly at the 5-position:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups.
-
Sulfonation : Oleum (20% SO₃) adds sulfonic acid groups.
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-thiazole | 58% |
| Bromination | Br₂, FeBr₃ | 5-Bromo-thiazole | 63% |
Cycloaddition Reactions
The conjugated system in the pyrimidinone and thiazole moieties participates in cycloadditions:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic lactam | 41% |
Oxidation and Reduction
-
Pyrimidinone oxidation : MnO₂ oxidizes the 1,6-dihydropyrimidinone to a fully aromatic pyrimidine .
-
Thiazole reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine .
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Oxidation | MnO₂, CHCl₃ | Aromatic pyrimidine | 78% |
| Reduction | H₂, Pd-C | Thiazolidine derivative | 84% |
Functional Group Transformations
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Esterification : The acetamide’s carbonyl reacts with alcohols under Mitsunobu conditions .
-
Grignard addition : Organomagnesium reagents add to the pyrimidinone’s carbonyl .
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Esterification | DIAD, PPh₃, ROH | Alkyl ester | 67% |
| Grignard addition | RMgX, THF | Tertiary alcohol | 55% |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study compared its activity against various bacterial strains, demonstrating an inhibition zone comparable to standard antibiotics like chloramphenicol. The compound's structure allows it to interfere with bacterial cell wall synthesis, making it a candidate for developing new antibacterial agents .
Antiviral Properties
Recent investigations into the antiviral potential of compounds with similar structures have shown promising results. For instance, thiazole derivatives related to this compound have demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms. This suggests a potential application in treating viral diseases .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrimidine derivatives have been well-documented. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Studies have shown that compounds with similar scaffolds can inhibit pro-inflammatory cytokines, providing a therapeutic avenue for chronic inflammatory conditions .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized various derivatives of the target compound and evaluated their biological activities. The synthesized compounds exhibited varied levels of antibacterial and antifungal activities, with some derivatives showing up to 80% inhibition against Escherichia coli and Staphylococcus aureus. This highlights the versatility of the compound's structure in yielding effective antimicrobial agents .
Case Study 2: Structure-Activity Relationship (SAR)
Another comprehensive study focused on the structure-activity relationship of thiazole-containing compounds. By modifying substituents on the thiazole ring, researchers were able to enhance the antiviral activity significantly. The findings indicated that specific substitutions at the C-2 position increased efficacy against viral targets by up to three-fold compared to parent compounds .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and thiazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity. The acetamide linkage provides additional flexibility, allowing the compound to adopt conformations that enhance its binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Compound A : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide
- Structure : Replaces the 2-phenylthiazole group with a benzylamine and substitutes the oxygen atom at the pyrimidine C2 position with a sulfur atom.
- Synthesis : Synthesized via alkylation of 6-methyl-2-thiopyrimidin-4-one with N-benzyl-2-chloroacetamide, yielding 66% with a melting point of 196°C .
- Key Difference : The thioether linkage (C–S–C) may alter electronic properties compared to the acetamide-linked oxygen in the target compound.
Compound B : 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide
- Structure: Contains an amino group at the pyrimidine C4 position and a thioether linkage.
- Synthesis: Achieved in 86% yield via alkylation of 6-aminothiouracil with N-(4-acetylphenyl)-2-chloroacetamide under basic conditions .
Compound C : 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide
- Structure : Incorporates a 3,5-dimethylpyrazole substituent on the pyrimidine ring and a 4-ethylphenyl group.
- Molecular Weight : 365.43 g/mol , higher than the target compound due to the ethylphenyl group .
- Key Difference : The pyrazole moiety introduces additional steric bulk, which may influence solubility and metabolic stability.
Compound D : 2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
Biological Activity
The compound 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is a derivative of dihydropyrimidine and thiazole, which are known for their diverse biological activities. This article explores the biological activities associated with this compound, focusing on its pharmacological properties and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 340.40 g/mol. The structure features a pyrimidine ring fused with a thiazole moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O2S |
| Molecular Weight | 340.40 g/mol |
| CAS Number | 2034271-48-0 |
| SMILES | O=C(Cn1cnc(cc1=O)C)NCc1ccnc(c1)c1cccs1 |
Anticancer Activity
Recent studies have indicated that derivatives of dihydropyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.
In vitro studies have reported that certain analogs possess IC50 values ranging from 4.363 μM to higher concentrations, demonstrating their potential as anticancer agents compared to standard drugs like doxorubicin .
Antiviral Activity
The thiazole and pyrimidine components have been associated with antiviral properties. Research highlights that compounds containing these moieties can inhibit viral replication, particularly against RNA viruses. For example, modifications at the C-2 position of pyrimidines have shown enhanced activity against viral targets by interfering with viral reverse transcriptase .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Studies on related compounds have demonstrated effectiveness against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) assays indicate that certain derivatives can outperform conventional antibiotics in inhibiting microbial growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the pyrimidine and thiazole rings can significantly alter the pharmacological profile. For instance:
- Substituents at C-2 and N-3 : Enhanced activity is observed when halogen or alkyl groups are present.
- Pyrimidine Ring Modifications : Substitutions at specific positions lead to increased cytotoxicity against cancer cell lines.
Case Studies
Several case studies illustrate the biological efficacy of similar compounds:
- Study on Dihydropyrimidines : A series of dihydropyrimidine derivatives were synthesized and evaluated for anticancer activity, with some showing IC50 values significantly lower than standard treatments.
- Antiviral Screening : Compounds were tested against HIV and showed promising results in inhibiting viral replication through reverse transcriptase inhibition.
Q & A
Q. Table 1: Representative Synthesis Data
| Substituent | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| Benzyl | 66 | 196–198 | |
| 4-Phenoxyphenyl | 60 | 224–226 |
Basic Question: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹H NMR Analysis: Focus on diagnostic peaks:
- Pyrimidinone NH: δ ~12.45–12.50 ppm (broad singlet) .
- Thiazole CH: δ ~7.60–7.27 ppm (multiplet for aromatic protons) .
- Acetamide SCH₂: δ ~4.08–4.11 ppm (singlet) .
- LC-MS: Confirm molecular ion peaks (e.g., m/z 376.0 [M+H]⁺ for related analogs) .
- Melting Point: Use differential scanning calorimetry (DSC) to verify purity (>95% recommended) .
Advanced Question: How to design experiments for process optimization using statistical methods?
Methodological Answer:
Adopt a Design of Experiments (DoE) approach to minimize trial-and-error:
- Variables: Test molar ratios (sodium methylate:thiopyrimidinone), temperature, and solvent polarity .
- Response Surface Methodology (RSM): Optimize yield and purity by modeling interactions between variables .
- Case Study: A 3² factorial design reduced experiments by 40% while identifying optimal conditions for similar pyrimidine derivatives .
Advanced Question: How to resolve contradictions in spectral data or yields between batches?
Methodological Answer:
- Contradiction Analysis:
- Yield Discrepancies: Trace to moisture sensitivity of intermediates or incomplete alkylation. Use Karl Fischer titration to confirm solvent dryness .
- Spectral Shifts: Compare δ values of NH protons (e.g., δ 10.01 vs. 10.08 ppm in analogs) to assess hydrogen bonding variations .
- Validation: Cross-check with 2D NMR (COSY, HSQC) to confirm connectivity in ambiguous cases .
Advanced Question: What computational tools aid in predicting reactivity or pharmacokinetics?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and energy barriers for alkylation steps .
- ADMET Prediction: Tools like SwissADME estimate logP (~2.5) and topological polar surface area (~90 Ų), suggesting moderate blood-brain barrier permeability .
- Case Study: ICReDD’s integrated computational-experimental workflow reduced reaction optimization time by 50% for analogous heterocycles .
Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Modification Sites:
- Biological Assays: Prioritize enzyme inhibition (e.g., kinase assays) and cytotoxicity screening (IC₅₀ values) using NIH/3T3 or HeLa cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
